5-Bromo-4-cloro-3-indolil-β-D-glucurónido sal sódica

Descripción general

Descripción

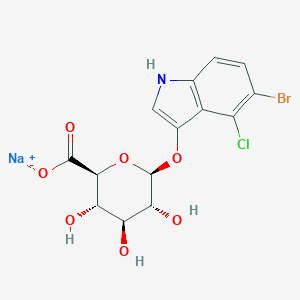

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is colorless until it undergoes enzymatic hydrolysis by beta-glucuronidase, resulting in the formation of a blue precipitate. This property makes it particularly useful in various biochemical assays and molecular biology applications .

Aplicaciones Científicas De Investigación

Gene Expression Studies

X-Gluc serves as a vital tool for detecting gene expression in various organisms, particularly in plant biology. The GUS gene, which encodes the β-glucuronidase enzyme, is often used as a reporter gene in transgenic plants. When GUS is expressed, the addition of X-Gluc leads to the production of a blue precipitate, indicating successful expression.

Case Study: GUS Staining in Transgenic Plants

A study demonstrated the use of X-Gluc staining to visualize GUS activity in transgenic Arabidopsis plants. The results showed distinct blue staining in tissues where the GUS gene was expressed, confirming the effectiveness of X-Gluc as a reporter system for gene expression analysis .

Histochemical Analysis

X-Gluc is extensively used in histochemical assays to localize β-glucuronidase activity within tissues. This application is crucial for understanding spatial gene expression patterns during development or in response to environmental stimuli.

Case Study: Localization of GUS Activity

In a histochemical analysis of guard cells in plants, researchers utilized X-Gluc to identify localized GUS expression. The blue staining allowed for precise mapping of gene activity related to stomatal movement, providing insights into plant responses to water availability .

Environmental Monitoring

The compound also finds applications in environmental microbiology, particularly for detecting E. coli contamination in food and water samples. The enzymatic reaction with β-glucuronidase produces an insoluble blue product, which can be quantified to assess contamination levels.

Case Study: E. coli Detection

Research has shown that X-Gluc can be used effectively as an indicator for E. coli presence in various food products. The formation of the blue dye upon enzymatic activity serves as a reliable visual cue for contamination .

Table: Summary of Applications

Biochemical Mechanism

The mechanism by which X-Gluc functions involves hydrolysis by β-glucuronidase, leading to the release of indigo derivatives that result in color change:

Mecanismo De Acción

Target of Action

The primary target of the compound 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is produced by the bacterium Escherichia coli and is widely used as a reporter gene .

Mode of Action

X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by β-glucuronidase, X-GlcA produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for the detection of GUS gene expression .

Biochemical Pathways

The cleavage of X-GlcA by β-glucuronidase is a key step in the biochemical pathway for GUS gene detection . The resulting blue precipitate provides a visual indication of the presence of the enzyme, and by extension, the expression of the GUS gene .

Result of Action

The cleavage of X-GlcA by β-glucuronidase results in the production of a blue precipitate . This color change provides a clear, visual indication of the presence of the β-glucuronidase enzyme and the expression of the GUS gene .

Action Environment

The action of X-GlcA is influenced by environmental factors such as light and heat . The compound is light-sensitive and incompatible with oxidizing agents and heat , which means it should be stored in a cool, dark environment to maintain its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

The primary biochemical role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is as a substrate for the enzyme β-glucuronidase . This enzyme, which is synthesized by Escherichia coli , converts the pre-immobilized 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt into a blue color at the end of the reaction .

Cellular Effects

The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt on cells are primarily observed through its interactions with β-glucuronidase. The conversion of the substrate by the enzyme results in a blue color, which can be used to confirm the expression of the GUS gene in samples .

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is acted upon by the enzyme β-glucuronidase. This enzyme cleaves the substrate, resulting in the production of a blue precipitate of chloro-bromoindigo .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt over time in laboratory settings are primarily related to its use in assays for β-glucuronidase activity . The substrate is stable and does not degrade over time under normal conditions .

Metabolic Pathways

The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt are primarily related to its role as a substrate for β-glucuronidase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-glucuronic acid in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization and drying to achieve the final product in a stable, powdered form .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and is carried out under mild conditions, such as physiological pH and temperature. The reaction can be monitored visually due to the color change from colorless to blue .

Major Products Formed

The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is 5-bromo-4-chloro-3-indolyl, which further oxidizes to form a blue precipitate of dichlorodibromoindigo .

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is unique due to its specific use as a chromogenic substrate for beta-glucuronidase. Similar compounds include:

5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity

4-Methylumbelliferyl-beta-D-glucuronide: Another substrate for beta-glucuronidase that produces a fluorescent product

X-Gluc (5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, cyclohexylammonium salt): A similar compound used for the same purpose but with different solubility and stability properties

Actividad Biológica

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, commonly referred to as X-GlcA, is a chromogenic substrate that serves a pivotal role in biochemical assays, specifically for the detection of β-glucuronidase (GUS) activity. This compound is notable for its ability to produce a distinct blue precipitate upon enzymatic hydrolysis, making it an invaluable tool in molecular biology, microbiology, and histochemistry.

- Molecular Formula : C14H12BrClNO7Na

- Molecular Weight : 444.59 g/mol

- CAS Number : 129541-41-9

X-GlcA is colorless until it interacts with the enzyme β-glucuronidase, which cleaves the glucuronide moiety. This hydrolysis results in the formation of a blue indigo-like compound known as dichloro-dibromoindigo (Cl-Br-indigo), which is insoluble and can be visually detected. The reaction mechanism can be summarized as follows:

- Substrate Activation : X-GlcA is acted upon by β-glucuronidase.

- Hydrolysis Reaction : The glucuronide bond is cleaved, yielding a monomeric intermediate.

- Oxidation : The intermediate rapidly oxidizes to form the dark-blue dimer Cl-Br-indigo.

This property allows for quantitative analysis of GUS activity in various biological samples.

Applications in Research

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt has diverse applications across several fields:

- Molecular Biology : Used as a reporter gene substrate to monitor gene expression and promoter activity.

- Microbiology : Employed in identifying and differentiating bacterial species based on their β-glucuronidase production.

- Histochemistry : Applied in tissue staining techniques to visualize GUS activity in different cell types and tissues.

Table 1: Comparison of X-GlcA with Similar Compounds

| Compound Name | Function | Color Change |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | Substrate for β-glucuronidase | Colorless to blue |

| 4-Methylumbelliferyl-beta-D-glucuronide | Substrate for β-glucuronidase | Colorless to fluorescent |

| X-Gluc (Cyclohexylammonium salt) | Substrate for β-glucuronidase | Colorless to blue |

Case Studies and Research Findings

- Detection of E. coli Contamination : A study demonstrated that X-GlcA can effectively indicate E. coli contamination in food products. When used in selective media, colonies producing β-glucuronidase resulted in blue coloration, confirming the presence of pathogenic strains (Delisle & Ley, 1989).

- Gene Expression Studies in Plants : In plant research, X-GlcA has been employed to study the expression of the gusA gene as a reporter system. Transgenic plants expressing GUS showed dark-blue staining in tissues where GUS was active, allowing researchers to visualize gene expression spatially (Bomineni et al., 1993).

- Clinical Applications : X-GlcA has been utilized in clinical microbiology for diagnosing urinary tract infections by detecting E. coli through its GUS activity. The intense blue precipitate serves as a reliable indicator of infection (Restaino et al., 1990).

Propiedades

IUPAC Name |

sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLSVGDGSKUDCT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClNNaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926430 | |

| Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129541-41-9 | |

| Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.